molecular formula C4H9N3O5S B14695112 2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid CAS No. 31377-28-3

2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid

Cat. No.: B14695112
CAS No.: 31377-28-3
M. Wt: 211.20 g/mol
InChI Key: MEVXSUZBFYZPHZ-UHFFFAOYSA-N
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Description

2-amino-3-methyl-4H-imidazol-5-one is a heterocyclic compound with the molecular formula C₄H₇N₃O. It is a five-membered ring containing two non-adjacent nitrogen atoms and a carbonyl group. This compound is often used in various scientific research fields due to its unique chemical properties. When combined with sulfuric acid, it forms a stable salt that can be utilized in different chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-methyl-4H-imidazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-amino-3-methylbutanoic acid with formamide, which undergoes cyclization to form the imidazole ring . The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or water.

Industrial Production Methods

In industrial settings, the production of 2-amino-3-methyl-4H-imidazol-5-one may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound with consistent quality. The use of automated reactors and precise control of reaction parameters ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-methyl-4H-imidazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted imidazoles, hydroxylated imidazoles, and other functionalized derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-amino-3-methyl-4H-imidazol-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme catalysis and as a potential inhibitor of certain biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-3-methyl-4H-imidazol-5-one involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site and preventing substrate access. This interaction can modulate various biochemical pathways, leading to therapeutic effects. The compound’s ability to form stable complexes with metal ions also contributes to its activity in catalysis and other chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-methyl-4H-imidazol-5-one
  • 2-amino-3,5-dihydro-4H-imidazol-4-one
  • 4-methylideneimidazole-5-one

Uniqueness

2-amino-3-methyl-4H-imidazol-5-one stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Compared to similar compounds, it offers distinct advantages in terms of stability, ease of synthesis, and versatility in various applications .

Properties

CAS No.

31377-28-3

Molecular Formula

C4H9N3O5S

Molecular Weight

211.20 g/mol

IUPAC Name

2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid

InChI

InChI=1S/C4H7N3O.H2O4S/c1-7-2-3(8)6-4(7)5;1-5(2,3)4/h2H2,1H3,(H2,5,6,8);(H2,1,2,3,4)

InChI Key

MEVXSUZBFYZPHZ-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)N=C1N.OS(=O)(=O)O

Origin of Product

United States

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